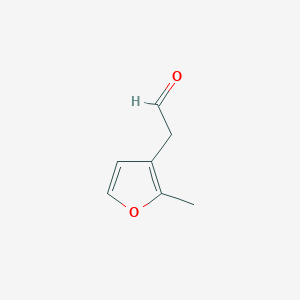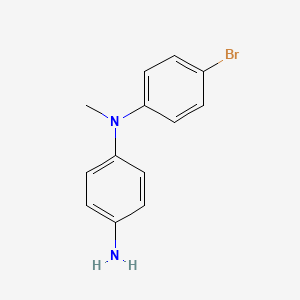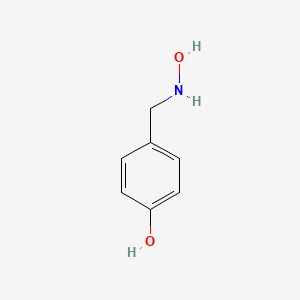
4-((Hydroxyamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Hydroxyamino)methyl]phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of a hydroxyamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 4-[(Hydroxyamino)methyl]phenol can be synthesized through the reduction of 4-nitrophenol. One common method involves the use of sodium tetrahydroborate (NaBH4) and iron in water at 20°C. The reaction is monitored using UV-Vis spectroscopy, and the final product is isolated using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of 4-[(hydroxyamino)methyl]phenol typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: 4-[(Hydroxyamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium tetrahydroborate (NaBH4) and iron are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
4-[(Hydroxyamino)methyl]phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[(hydroxyamino)methyl]phenol involves its interaction with molecular targets through hydrogen bonding and electron donation. The hydroxyl and amino groups in the compound allow it to form strong interactions with enzymes and other proteins, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth and the scavenging of free radicals, contributing to its antimicrobial and antioxidant effects .
類似化合物との比較
4-Aminophenol: Similar in structure but lacks the hydroxyamino group.
4-Nitrophenol: Precursor in the synthesis of 4-[(hydroxyamino)methyl]phenol.
Hydroquinone: Similar in its ability to undergo oxidation and reduction reactions.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its significant biological activity make it a valuable compound in various fields .
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
4-[(hydroxyamino)methyl]phenol |
InChI |
InChI=1S/C7H9NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-4,8-10H,5H2 |
InChIキー |
AVGJXEUILZPLQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



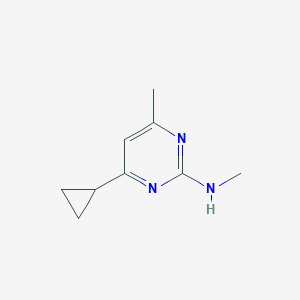
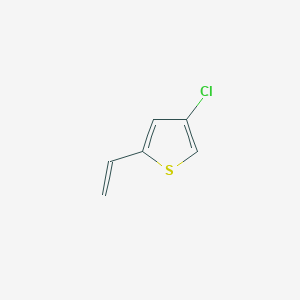
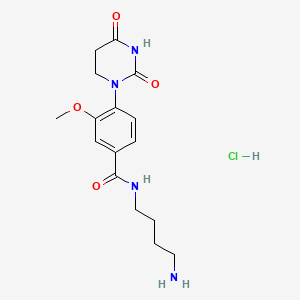
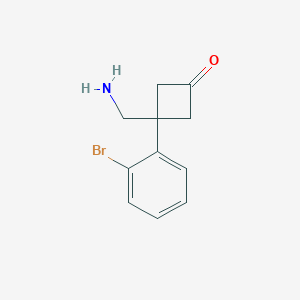
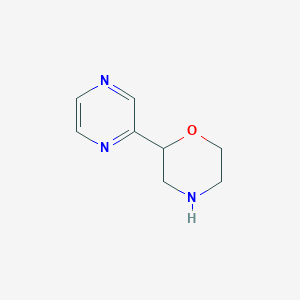
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
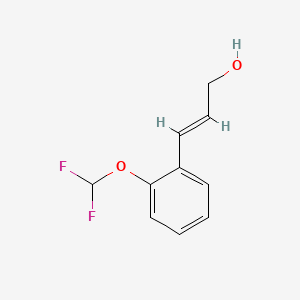
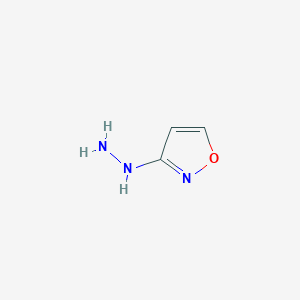

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
